2-Chloro-6-fluorobenzohydrazide

Description

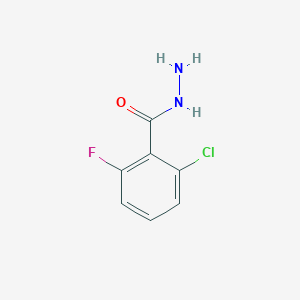

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPNSHKWKSATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463321 | |

| Record name | 2-chloro-6-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-56-3 | |

| Record name | 2-chloro-6-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluorobenzohydrazide

Established Routes of Synthesis: A Retrospective Analysis

The traditional synthesis of 2-chloro-6-fluorobenzohydrazide typically commences from readily available precursors such as 2-chloro-6-fluorotoluene (B1346809). One common pathway involves the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde (B137617). This transformation can be achieved using various oxidizing agents, including chromyl chloride. A patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination to yield a mixture of chlorinated benzyl (B1604629) chlorides, which are then hydrolyzed using a ferric solid superacid to produce 2-chloro-6-fluorobenzaldehyde with high purity and yield. osti.govorganic-chemistry.orggoogle.com

The resulting aldehyde can be further oxidized to 2-chloro-6-fluorobenzoic acid. Subsequently, the carboxylic acid is converted to its more reactive acid chloride derivative, 2-chloro-6-fluorobenzoyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. Finally, the reaction of 2-chloro-6-fluorobenzoyl chloride with hydrazine (B178648) hydrate (B1144303) affords the target molecule, this compound. An alternative approach involves the esterification of 2-chloro-6-fluorobenzoic acid to its methyl ester, methyl 2-chloro-6-fluorobenzoate, followed by hydrazinolysis to yield the desired benzohydrazide (B10538).

Another established route starts with the diazotization of an appropriate aniline (B41778) derivative, followed by fluorination and subsequent functional group manipulations to introduce the chloro and carbohydrazide (B1668358) moieties. nih.gov These conventional methods, while reliable, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.

Electrochemical Approaches to the Synthesis of this compound and its Precursors

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods, offering milder reaction conditions, reduced waste generation, and unique reactivity. beilstein-journals.orgnih.gov The application of electrochemical techniques to the synthesis of this compound and its precursors presents a promising avenue for process optimization and green chemistry.

Mechanistic Insights into Electrochemical Reduction and Oxidation Pathways

The electrochemical synthesis of hydrazides and their precursors can proceed through either reductive or oxidative pathways. The electrochemical reduction of a precursor like 2-chloro-6-fluorobenzaldehyde can lead to the formation of 2-chloro-6-fluorobenzyl alcohol. A study on the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde using cyclic voltammetry and constant current electrolysis has demonstrated the feasibility of this conversion. nih.gov The process was found to be diffusion-controlled, with the reduction being more favorable in an alkaline medium. This alcohol could then be further functionalized to obtain the desired hydrazide.

The electrochemical oxidation of hydrazone derivatives, which can be formed from the corresponding aldehyde and hydrazine, offers another route. The mechanism often involves a single-electron transfer (SET) from the hydrazone to the anode, generating a radical cation. Subsequent deprotonation and further oxidation can lead to the formation of various products, including diazo compounds or cyclized heterocycles. beilstein-journals.org In the context of synthesizing hydrazides, the electrochemical oxidative coupling of imines, formed from ammonia (B1221849) surrogates, has been explored as a method for N-N bond formation, a key step in hydrazine synthesis. osti.govresearchgate.net These studies suggest that mediators like iodide ions or copper complexes can facilitate the process at lower overpotentials. osti.govnih.govresearchgate.net The mechanism can involve the in-situ generation of active halogen species (e.g., iodine) at the anode, which then react with the substrate. rsc.org

Optimization of Electrochemical Reaction Conditions

The efficiency and selectivity of electrochemical syntheses are highly dependent on the optimization of various reaction parameters. Key factors include the choice of electrode material, the supporting electrolyte, the solvent system, current density, and temperature. For instance, in the electrochemical synthesis of hydrazones and related compounds, graphite (B72142) and platinum are commonly used as anode and cathode materials. nih.gov The choice of electrolyte, such as tetra-n-butylammonium tetrafluoroborate (B81430) (nBu4NBF4) or potassium iodide (KI), can significantly influence the reaction pathway and yield. nih.govnih.gov

The solvent system also plays a crucial role. Mixed solvent systems, such as acetonitrile/water or tetrahydrofuran/water, are often employed to ensure the solubility of both the substrate and the electrolyte. nih.gov The pH of the medium is another critical parameter, as demonstrated in the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde, where an alkaline pH was found to be optimal. nih.gov The current density and temperature are also carefully controlled to maximize the yield of the desired product and minimize side reactions. The following table summarizes typical conditions for related electrochemical syntheses.

| Parameter | Typical Conditions | Rationale and Impact on Reaction |

| Anode Material | Graphite, Platinum | Influences the overpotential and can participate in the reaction mechanism. Graphite is often a cost-effective choice. |

| Cathode Material | Platinum, Stainless Steel | Typically involved in the reduction half-reaction, such as the evolution of hydrogen gas. |

| Electrolyte | KI, nBu4NBF4, LiClO4 | Provides conductivity and can act as a mediator in the reaction, facilitating electron transfer. |

| Solvent | Acetonitrile/Water, THF/Water, Methanol | Affects the solubility of reactants and electrolyte, and can influence the reaction pathway. |

| Current Density | 5-60 mA/cm² | Controls the rate of the electrochemical reaction; optimization is crucial to balance reaction speed and selectivity. |

| Temperature | Room Temperature to 45°C | Can affect reaction kinetics and product distribution. Milder temperatures are often preferred in electrosynthesis. |

| pH | Acidic, Neutral, or Basic | Can significantly impact the reaction mechanism, especially for processes involving proton transfer. |

Novel Synthetic Transformations Involving the Benzohydrazide Moiety

The benzohydrazide moiety is a versatile functional group that can undergo a variety of novel synthetic transformations beyond simple derivatization. These reactions often lead to the formation of complex heterocyclic systems with potential biological applications. The presence of the chloro and fluoro substituents on the benzene (B151609) ring of this compound can influence the reactivity and regioselectivity of these transformations.

Recent research has explored the use of benzohydrazides as precursors for the synthesis of fused heterocyclic compounds. For example, the reaction of benzohydrazides with various reagents can lead to the formation of pyridazinone and phthalazinone derivatives. derpharmachemica.com Furthermore, the benzohydrazide moiety can be a key component in multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

Derivatization Strategies from this compound

The derivatization of this compound is a key strategy for the synthesis of a diverse library of compounds for biological screening. The hydrazide functionality serves as a versatile handle for the construction of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. organic-chemistry.orgnih.govresearchgate.netnih.govnih.govnih.gov

Synthesis of Pyrazoles: One of the most common derivatization reactions of benzohydrazides is their condensation with 1,3-dicarbonyl compounds to form pyrazoles. organic-chemistry.orgnih.govnih.govechemcom.combeilstein-journals.org For instance, the reaction of this compound with a suitable diketone in the presence of an acid or base catalyst would yield a 1-(2-chloro-6-fluorobenzoyl)pyrazole derivative. The reaction conditions can be optimized to control the regioselectivity of the cyclization.

Synthesis of Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through several methods. A common approach involves the reaction of the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride or by heating. researchgate.netnih.govumn.eduresearchgate.netmdpi.com Another method involves the oxidative cyclization of the corresponding benzoylhydrazone. researchgate.net

Synthesis of Triazoles: 1,2,4-Triazoles can be prepared from this compound by reacting it with compounds containing a C=N bond, such as nitriles or isothiocyanates. nih.govnih.govrsc.orgmdpi.comnih.gov For example, reaction with an isothiocyanate would lead to a thiosemicarbazide (B42300) intermediate, which can then be cyclized to the corresponding triazole-thiol derivative.

Sophisticated Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Elucidating Molecular Architecture

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, mapping the magnetic environments of atomic nuclei to elucidate a molecule's carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum of 2-Chloro-6-fluorobenzohydrazide, one would expect to observe distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the hydrazide group (-NHNH₂). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and fluoro substituents. The protons on the hydrazide moiety would likely appear as broad signals due to nitrogen's quadrupole moment and chemical exchange.

A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would help confirm the substitution pattern on the aromatic ring and identify the carbonyl carbon of the hydrazide group. uobasrah.edu.iq Data for related compounds, such as 2-chloro-6-fluorotoluene (B1346809), can provide an estimate of the expected chemical shifts for the substituted benzene ring. chemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are instrumental in identifying the functional groups present in a compound.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching from the amine and amide groups of the hydrazide, typically in the region of 3200-3400 cm⁻¹.

C=O stretching (Amide I band) from the carbonyl group, usually a strong band around 1640-1680 cm⁻¹.

N-H bending (Amide II band) near 1550-1620 cm⁻¹.

C-Cl and C-F stretching at lower frequencies, confirming the presence of the halogen substituents.

Aromatic C-H and C=C stretching bands characteristic of the benzene ring.

Studies on analogous molecules like 2-chloro-6-fluoro benzaldehyde (B42025) provide a basis for assigning the vibrations related to the substituted aromatic ring. materialsciencejournal.orgresearchgate.net

Ultraviolet-Visible Spectroscopy in Probing Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, such as those involving π-electrons in aromatic systems and n-electrons on heteroatoms like oxygen and nitrogen. The spectrum of this compound would likely display absorption maxima corresponding to π → π* transitions within the substituted benzene ring and n → π* transitions associated with the carbonyl group. The exact wavelengths of these absorptions are sensitive to the solvent and the electronic effects of the substituents.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

A key aspect of crystal structure analysis is the identification of intermolecular forces that govern how molecules pack together in a crystal lattice. For this compound, the hydrazide moiety is capable of forming strong hydrogen bonds (N-H···O=C and N-H···N). The analysis would reveal a network of these interactions, which are crucial in stabilizing the crystal structure. Other potential interactions include halogen bonding involving the chlorine atom and π-π stacking between aromatic rings. researchgate.netresearchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. An assessment of crystalline polymorphism would involve attempting to crystallize this compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction to determine if different packing arrangements, or polymorphs, are formed. No such studies for this compound are currently documented in the literature.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Fluorobenzohydrazide

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

For 2-Chloro-6-fluorobenzohydrazide, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the most stable arrangement. The resulting data provides a precise three-dimensional model of the molecule in the gaseous phase. From this optimized structure, various electronic properties, such as total energy, dipole moment, and the distribution of atomic charges, can be calculated to describe the molecule's polarity and electronic landscape.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | e.g., ~1.74 Å |

| Bond Length | C-F | e.g., ~1.35 Å |

| Bond Length | C=O | e.g., ~1.23 Å |

| Bond Length | N-N | e.g., ~1.39 Å |

| Bond Angle | C-C-Cl | e.g., ~119° |

| Bond Angle | C-C-F | e.g., ~120° |

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wave function in terms of the classic Lewis structure concept of localized bonds and lone pairs. researchgate.net It provides a quantitative description of electron delocalization by examining all possible donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would reveal hyperconjugative interactions, which are key to molecular stability. For instance, it could identify electron donation from the lone pairs of the oxygen, nitrogen, fluorine, or chlorine atoms into the antibonding orbitals (σ* or π*) of the aromatic ring or the carbonyl group. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating more significant electron delocalization. This analysis helps in understanding the electronic reasons for the molecule's preferred conformation and reactivity.

Table 2: Key Donor-Acceptor Interactions in this compound from NBO Analysis (Illustrative) This table shows representative NBO interactions. E(2) is the stabilization energy. Actual values would be determined from a computational study.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π*(C-N) | e.g., ~30.5 |

| LP(N) | π*(C=O) | e.g., ~45.2 |

| π(C-C) | π*(C-C) | e.g., ~20.1 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pensoft.net For this compound, FMO analysis would map the electron density of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactive nature.

Table 3: Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative) This table presents the type of data derived from FMO analysis. Values are hypothetical.

| Parameter | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | e.g., -6.8 eV |

| LUMO Energy | E(LUMO) | - | e.g., -1.2 eV |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | e.g., 5.6 eV |

| Chemical Potential | μ | (E(HOMO)+E(LUMO))/2 | e.g., -4.0 eV |

| Chemical Hardness | η | (E(LUMO)-E(HOMO))/2 | e.g., 2.8 eV |

Hirshfeld Surface Analysis and Quantum Chemical Topology in Exploring Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net It generates a three-dimensional surface around a molecule, colored according to different properties to highlight close contacts with neighboring molecules. The normalized contact distance (dnorm) map is particularly useful, where red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

For this compound, this analysis would identify and quantify the various non-covalent interactions that stabilize its crystal structure, such as hydrogen bonds (e.g., N-H···O=C) and halogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary, showing the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, F···H). This information is crucial for understanding the molecule's solid-state packing and physical properties.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) This table exemplifies the quantitative results from a fingerprint plot analysis of the Hirshfeld surface.

| Contact Type | Contribution (%) |

|---|---|

| H···H | e.g., 40.5% |

| O···H / H···O | e.g., 25.2% |

| C···H / H···C | e.g., 15.8% |

| F···H / H···F | e.g., 8.1% |

| Cl···H / H···Cl | e.g., 5.3% |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. Following a DFT optimization and frequency calculation, the vibrational modes of this compound can be determined. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond, the N-H wagging, or the C-Cl stretching.

These predicted frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculation, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This process is essential for assigning the peaks in an experimental spectrum to their corresponding vibrational modes, confirming the molecular structure, and understanding the influence of the chloro and fluoro substituents on the molecule's vibrational properties.

Table 5: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative) This table demonstrates how calculated vibrational frequencies are compared to experimental data. Wavenumbers are in cm⁻¹.

| Vibrational Mode Assignment | Calculated Wavenumber (Scaled) | Experimental Wavenumber |

|---|---|---|

| N-H Stretch | e.g., 3310 cm⁻¹ | e.g., 3315 cm⁻¹ |

| C-H Stretch (Aromatic) | e.g., 3075 cm⁻¹ | e.g., 3080 cm⁻¹ |

| C=O Stretch | e.g., 1660 cm⁻¹ | e.g., 1665 cm⁻¹ |

| N-H Bend | e.g., 1545 cm⁻¹ | e.g., 1550 cm⁻¹ |

| C-F Stretch | e.g., 1250 cm⁻¹ | e.g., 1255 cm⁻¹ |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations identify the lowest-energy structure, Molecular Dynamics (MD) simulations explore the conformational landscape of a molecule over time at a given temperature. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, providing insight into the molecule's flexibility, dynamic behavior, and interactions with its environment (e.g., a solvent).

For this compound, an MD simulation could reveal the rotational barriers around key single bonds, such as the C-N and N-N bonds, and identify the most populated conformations in solution. This is particularly important for understanding how the molecule behaves in a biological or chemical system, where flexibility and conformational changes can be critical for its function. The simulation would generate a trajectory of atomic positions over time, from which properties like radial distribution functions and root-mean-square deviation (RMSD) can be analyzed to understand its structural stability and dynamics.

Chemical Transformations and Mechanistic Studies Involving 2 Chloro 6 Fluorobenzohydrazide

Reaction Kinetics and Thermodynamic Profiles of Derivatization Reactions

Detailed experimental studies on the reaction kinetics and thermodynamic profiles of derivatization reactions specifically for 2-chloro-6-fluorobenzohydrazide are not extensively documented. However, the kinetics of its reactions, such as the formation of hydrazones through condensation with aldehydes and ketones, are expected to be influenced by factors like solvent polarity, temperature, and the presence of acid or base catalysts.

The reaction to form N′-(2-Chlorobenzylidene)-2-fluorobenzohydrazide, for instance, involves the reaction of this compound with 2-chlorobenzaldehyde. researchgate.net This transformation is a classic example of a condensation reaction.

Table 1: Illustrative Kinetic Data for Hydrazone Formation

| Reactant | Catalyst | Solvent | Rate Constant (k) | Activation Energy (Ea) |

| 2-Chlorobenzaldehyde | Acetic Acid | Ethanol | Data not available | Data not available |

| Acetone | HCl | Methanol | Data not available | Data not available |

| Cyclohexanone | None | Toluene | Data not available | Data not available |

Note: The data in this table is illustrative as specific kinetic parameters for this compound are not found in the reviewed literature.

Thermodynamic profiles of these reactions would likely show them to be exergonic, driven by the formation of a stable C=N double bond and the elimination of a small molecule like water. Theoretical calculations using methods like Density Functional Theory (DFT) could provide estimates of the enthalpy and Gibbs free energy changes for these reactions. hud.ac.uknih.gov

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions of the Benzohydrazide (B10538)

The this compound molecule possesses several reactive sites, allowing for both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The primary nucleophilic site is the terminal nitrogen atom (-NH2) of the hydrazide group. This nitrogen can attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form hydrazones. The mechanism proceeds through a nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by dehydration to yield the final hydrazone product. The lone pair of electrons on the adjacent nitrogen atom can participate in resonance, which can modulate the nucleophilicity of the terminal amine.

Electrophilic Reactions: The benzene (B151609) ring, influenced by the electron-withdrawing chloro and fluoro substituents, is deactivated towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration or further halogenation could potentially occur. The directing effects of the existing substituents would favor substitution at the positions meta to the chloro and fluoro groups. The amide nitrogen of the hydrazide group can also exhibit electrophilic character under certain conditions, for example, in acylation reactions.

Role of Substituents (Chloro and Fluoro) on Reaction Selectivity and Reactivity

The chloro and fluoro substituents at the 2 and 6 positions of the benzene ring play a crucial role in the reactivity and selectivity of this compound.

Inductive Effect: Both chlorine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic attack and increases the acidity of the N-H protons of the hydrazide group.

Mesomeric Effect: Both halogens also possess lone pairs of electrons and can exert a weak electron-donating mesomeric effect (+M). However, for halogens, the inductive effect typically dominates.

Steric Hindrance: The presence of a substituent at the ortho position (position 2) can introduce steric hindrance, which may influence the approach of reagents to the adjacent carbonyl group of the hydrazide. Studies on related ortho-substituted compounds have shown that such substituents can reduce the co-planarity of the molecule. rsc.org

Table 2: Comparison of Substituent Effects

| Substituent | Inductive Effect | Mesomeric Effect | van der Waals Radius (Å) | Impact on Reactivity |

| Chlorine (Cl) | -I | +M (weak) | 1.75 | Deactivates ring, enhances carbonyl electrophilicity |

| Fluorine (F) | -I | +M (weak) | 1.47 | Deactivates ring, enhances carbonyl electrophilicity |

Catalytic Applications in Organic Synthesis Utilizing this compound Derivatives

While direct catalytic applications of this compound itself are not widely reported, its derivatives, particularly hydrazones, have the potential to be used as ligands in catalysis. The nitrogen and oxygen atoms of the hydrazone moiety can coordinate with metal centers, forming stable complexes. These complexes could potentially catalyze a variety of organic transformations.

For instance, Schiff base complexes, which are structurally related to hydrazones, are known to be effective catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. Derivatives of this compound could be explored for similar applications. The electronic properties of the substituted benzene ring would influence the electron density at the metal center, thereby tuning the catalytic activity of the complex. The development of heterogeneous catalysts, where such derivatives are immobilized on a solid support, could offer advantages in terms of catalyst recovery and reuse. nih.gov

Table 3: Potential Catalytic Applications of Metal Complexes of this compound Derivatives

| Derivative Type | Metal Center | Potential Reaction Catalyzed |

| Hydrazone | Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Hydrazone | Copper (Cu) | Click chemistry, oxidation reactions |

| Hydrazone | Ruthenium (Ru) | Transfer hydrogenation |

Note: This table presents potential applications based on the known catalytic activity of related compounds, as specific examples for this compound derivatives are not prevalent in the literature.

Advanced Applications and Material Science Potential of 2 Chloro 6 Fluorobenzohydrazide Derivatives

Exploration as Precursors in the Synthesis of Complex Organic Architectures

The hydrazide functional group is a cornerstone of synthetic organic chemistry, providing a reactive handle for the construction of a diverse array of heterocyclic systems. Derivatives of 2-chloro-6-fluorobenzohydrazide are particularly valuable in this regard, serving as precursors for the synthesis of complex organic architectures such as macrocycles and other elaborate structures. The inherent reactivity of the hydrazide allows for its participation in a variety of cyclization and condensation reactions.

For instance, the reaction of hydrazides with dicarbonyl compounds or their equivalents can lead to the formation of five- and six-membered heterocyclic rings, such as pyrazoles and pyridazinones. These heterocyclic motifs are not merely of academic interest; they form the core of many functional materials. The strategic incorporation of the 2-chloro-6-fluorophenyl group can impart desirable properties to the resulting macrostructures, including enhanced thermal stability and specific electronic characteristics.

A general strategy for the synthesis of macrocycles involves a two-step reaction sequence. nih.gov The first step typically involves the formation of a diamide (B1670390) intermediate by reacting a diamine with an acid chloride, such as chloroacetyl chloride. nih.gov This is followed by a cyclization reaction, often under high dilution conditions to favor intramolecular over intermolecular reactions. While direct synthesis of macrocycles from this compound is an area of ongoing research, the principles established with similar building blocks suggest a promising avenue for the creation of novel supramolecular structures. nih.govbeilstein-journals.org

Non-Linear Optical (NLO) Properties and Optoelectronic Material Applications

The quest for new materials with significant non-linear optical (NLO) properties is driven by the demand for advanced optoelectronic devices for applications in optical communications, data storage, and signal processing. Organic molecules, particularly those with extended π-conjugation and donor-acceptor functionalities, are at the forefront of this research. Hydrazone derivatives, which can be readily synthesized from this compound, have been identified as a promising class of NLO materials. researchgate.net

Hyperpolarizability Calculations and Experimental Validation

The NLO response of a molecule is quantified by its hyperpolarizability (β). Both theoretical calculations and experimental measurements are crucial for evaluating the NLO potential of a new compound. Density Functional Theory (DFT) has proven to be a powerful tool for calculating the static and dynamic hyperpolarizabilities of organic molecules. doaj.org For example, a study on an acetohydrazide derivative, N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA), demonstrated the utility of DFT calculations in predicting its NLO properties. doaj.orgresearchgate.net

Experimental validation is often achieved using techniques such as the Kurtz-Perry powder method to determine the second harmonic generation (SHG) efficiency. In the case of the BCA crystal, the SHG efficiency was found to be 1.3 times greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). doaj.orgresearchgate.net While specific experimental data for this compound derivatives is not yet widely available, the results from related hydrazone compounds are highly encouraging.

Table 1: Non-Linear Optical Properties of a Representative Hydrazone Derivative (BCA)

| Property | Value | Reference |

| Second Harmonic Generation (SHG) Efficiency | 1.3 times that of KDP | doaj.orgresearchgate.net |

| Optical Band Gap (Eg) | 3.30 eV | doaj.orgresearchgate.net |

| Lower UV Cut-off Wavelength | 333 nm | doaj.orgresearchgate.net |

This data is for the acetohydrazide derivative N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA), a compound structurally related to derivatives of this compound.

Design Principles for Enhanced NLO Response

The design of organic molecules with a large NLO response is guided by several key principles. A fundamental requirement is the presence of an extended π-conjugated system that facilitates electron delocalization. This is often achieved by linking electron-donating and electron-accepting groups through a conjugated bridge. In hydrazone derivatives, the -C=N-NH-C=O- moiety can act as an efficient π-bridge.

The 2-chloro-6-fluorophenyl group in derivatives of this compound can act as a modified acceptor or donor group, depending on the other substituents in the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance the charge-transfer characteristics of the molecule, which is a critical factor for a high hyperpolarizability. The strategic placement of these and other functional groups allows for the fine-tuning of the NLO properties. Computational studies on substituted hydrazones have shown that the nature and position of substituents on the aromatic rings have a significant impact on the first hyperpolarizability.

Coordination Chemistry: this compound as a Ligand in Metal Complexes

The hydrazide moiety is an excellent chelating agent, capable of coordinating to metal ions in various modes. This has led to the development of a rich coordination chemistry of hydrazones and related ligands. Derivatives of this compound can act as versatile ligands for the synthesis of metal complexes with interesting structural and functional properties.

Schiff base ligands derived from the condensation of this compound with aldehydes or ketones can act as multidentate ligands, coordinating to metal ions through the oxygen and nitrogen atoms of the hydrazone backbone. The resulting metal complexes can exhibit a range of coordination geometries, from tetrahedral to octahedral, depending on the metal ion and the stoichiometry of the reaction.

Recent research has explored the synthesis and characterization of lanthanide complexes with ligands derived from 2-fluorobenzoic acid hydrazides. doaj.org For example, tridentate Schiff base ligands such as 2-Fluorobenzoic acid-(5-chloro-2-hydroxy benzylidene)hydrazide have been used to prepare a series of lanthanide complexes. doaj.org Spectroscopic studies, including FT-IR, have confirmed the coordination of the ligand to the metal ion through the carbonyl oxygen and the azomethine nitrogen. Furthermore, lanthanide complexes based on 2-chloro-6-fluorobenzoic acid and nitrogenous ligands have been synthesized and their crystal structures and luminescence properties investigated. researchgate.net

Table 2: Spectroscopic Data for a Representative Lanthanide Complex with a Related Hydrazide Ligand

| Metal Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | Coordination Geometry | Reference |

| [La(H2LCl)(NO3)2(H2O)]H2O | ~1620 | ~1600 | Distorted Tricapped Trigonal Prismatic | doaj.org |

Data for a lanthanide complex with 2-Fluorobenzoic acid-(5-chloro-2-hydroxy benzylidene)hydrazide (H2LCl), a structurally similar ligand.

Miscellaneous Applications in Materials Science (e.g., Corrosion Inhibition)

Beyond the applications in complex architectures and NLO materials, derivatives of this compound show promise in other areas of materials science, most notably as corrosion inhibitors. The presence of heteroatoms such as nitrogen and oxygen, along with the aromatic ring, allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Studies on related heterocyclic compounds have demonstrated their effectiveness in protecting metals such as mild steel in acidic media. researchgate.netijcsi.proicrc.ac.ir The inhibition efficiency of these organic compounds is dependent on their concentration, the temperature, and the nature of the metal and the corrosive environment. For instance, a Schiff base derived from pyrrole (B145914) showed a corrosion inhibition efficiency of up to 94.5% for low-carbon steel in a hydrochloric acid solution. ijcsi.pro The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm.

While specific data on the corrosion inhibition properties of this compound itself is still emerging, the structural similarities to known effective inhibitors suggest that it and its derivatives are excellent candidates for further investigation in this field. The ability to tailor the structure of these molecules opens up possibilities for designing highly efficient and environmentally friendly corrosion inhibitors.

Table 3: Corrosion Inhibition Efficiency of a Related Schiff Base Inhibitor

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Temperature (K) | Metal | Corrosive Medium | Reference |

| 500 | 94.5 | 303 | Low-carbon steel | 1 M HCl | ijcsi.pro |

This data is for a Schiff base derived from pyrrole, demonstrating the potential of related heterocyclic compounds as corrosion inhibitors.

Future Research Directions and Emerging Paradigms for 2 Chloro 6 Fluorobenzohydrazide

The chemical compound 2-Chloro-6-fluorobenzohydrazide, a halogenated derivative of benzohydrazide (B10538), stands as a versatile intermediate in organic synthesis. While its primary utility has been established, emerging paradigms in chemical research are opening new avenues for its synthesis, characterization, and application. This article explores future research directions, focusing on green chemistry, computational design, advanced spectroscopy, and novel technological applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-chloro-6-fluorobenzohydrazide, and what reagents/conditions are critical for high yield?

- The compound is typically synthesized via hydrazinolysis of 2-chloro-6-fluorobenzoyl chloride. Key reagents include hydrazine hydrate, and reactions are conducted under anhydrous conditions in solvents like ethanol or THF. Temperature control (0–5°C) is critical to minimize side reactions such as over-hydrolysis. Post-reaction purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm hydrazide NH2 protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). FT-IR : Validate N-H stretches (3200–3300 cm⁻¹) and carbonyl C=O (1650–1680 cm⁻¹). LC-MS : Confirm molecular ion peaks (m/z ≈ 188.5 for [M+H]+) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

- It serves as a precursor for hydrazone and heterocyclic derivatives, such as thiadiazoles and triazoles, which are screened for antimicrobial or anticancer activity. Its chloro-fluoro substituents enhance bioavailability and binding affinity in target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts during hydrazide synthesis?

- Experimental Design : Use a fractional factorial design to test variables:

- Solvent polarity (THF vs. ethanol).

- Stoichiometry (1:1.2 molar ratio of benzoyl chloride to hydrazine).

- Reaction time (2–6 hours).

Monitor byproducts (e.g., acyl hydrazine oligomers) via HPLC. Optimal conditions: Ethanol, 0°C, 4 hours, yields >85% with <5% impurities .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the carbonyl carbon. Use the B3LYP/6-31G(d) basis set (validated in thermochemical studies ). Results correlate with experimental reactivity trends in hydrazone formation .

Q. How to address discrepancies in spectral data for hydrazide derivatives?

- Case Study : If NMR signals for NH2 protons are inconsistent, perform variable-temperature NMR (VT-NMR) to detect hindered rotation or tautomerism. Cross-validate with X-ray crystallography to resolve ambiguity in solid-state structures .

Q. What environmental protocols mitigate risks from aromatic fluoride byproducts in hydrazide synthesis?

- Waste Management : Treat high-COD wastewater (from reaction quenches) with advanced oxidation processes (e.g., Fenton’s reagent) to degrade fluorinated aromatics. Partner with certified waste handlers for disposal of toxic residues .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.